molecular formula C7H5ClN2O2S2 B3031333 2-Amino-1,3-benzothiazole-6-sulfonyl chloride CAS No. 252873-55-5

2-Amino-1,3-benzothiazole-6-sulfonyl chloride

Cat. No.: B3031333
CAS No.: 252873-55-5
M. Wt: 248.7 g/mol
InChI Key: TZUVGYNZHMPZHG-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzothiazole-6-sulfonyl chloride is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

It’s known that 2-aminobenzothiazole derivatives have a wide range of biological activities . They play a key role in the design of biologically active compounds .

Mode of Action

2-aminobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It’s known that 2-aminobenzothiazole derivatives have a pronounced spectrum of biological activity . This suggests that the compound might affect multiple biochemical pathways.

Result of Action

It’s known that 2-aminobenzothiazole derivatives exhibit a wide range of biological activities . This suggests that the compound might have diverse molecular and cellular effects.

Action Environment

It’s known that the compound has a strong chlorinating agent property and can react with water to produce sulfuric acid and toxic hydrogen chloride gas . This suggests that the compound’s action, efficacy, and stability might be influenced by environmental factors such as humidity and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-benzothiazole-6-sulfonyl chloride typically involves the reaction of 2-aminobenzenethiol with sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C6H4(NH2)SH+SO2Cl2C6H4(NH2)SO2Cl+HClC_6H_4(NH_2)SH + SO_2Cl_2 \rightarrow C_6H_4(NH_2)SO_2Cl + HCl C6​H4​(NH2​)SH+SO2​Cl2​→C6​H4​(NH2​)SO2​Cl+HCl

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified using standard techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-benzothiazole-6-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thiols.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include sulfinic acids.

Scientific Research Applications

2-Amino-1,3-benzothiazole-6-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various benzothiazole derivatives.

    Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is a key intermediate in the synthesis of drugs with anti-inflammatory, anti-cancer, and anti-bacterial properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Lacks the sulfonyl chloride group but shares the benzothiazole core structure.

    2-Mercaptobenzothiazole: Contains a thiol group instead of an amino group.

    2-Amino-1,3-benzothiazole-6-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

2-Amino-1,3-benzothiazole-6-sulfonyl chloride is unique due to the presence of both an amino group and a sulfonyl chloride group. This combination makes it highly reactive and versatile for various chemical transformations. Its ability to undergo substitution, oxidation, and reduction reactions makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

2-amino-1,3-benzothiazole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S2/c8-14(11,12)4-1-2-5-6(3-4)13-7(9)10-5/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUVGYNZHMPZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626273
Record name 2-Amino-1,3-benzothiazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252873-55-5
Record name 2-Amino-1,3-benzothiazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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